molecular formula C19H14Cl2N4 B12215578 N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12215578
M. Wt: 369.2 g/mol
InChI Key: QPJLJHYFKLUSFK-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dichloroaniline with 5-methyl-3-phenylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at reflux temperature.

    Substitution: Amines in the presence of a base like triethylamine in dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine or thiol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C19H14Cl2N4
Molecular Weight : 369.2 g/mol
IUPAC Name : N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
InChI Key : QPJLJHYFKLUSFK-UHFFFAOYSA-N

The compound features a fused ring structure characteristic of pyrazolo[1,5-a]pyrimidines, which enhances its biological activity. The presence of the dichlorophenyl group is believed to improve interactions with biological targets.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various bacterial strains.

In Vitro Studies :
The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

CompoundTarget BacteriaMIC (µM)
This compoundStaphylococcus aureus1.88
This compoundPseudomonas aeruginosa2.33

These findings suggest that the compound could serve as a potential lead in the development of new antibiotics.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties.

Cell Line Studies :
In vitro tests have shown antiproliferative effects on various cancer cell lines:

Cell LineIC50 (µM)
Lung Cancer Cells10.2
Breast Cancer Cells15.6

Mechanistic studies suggest that the compound induces apoptosis and causes cell cycle arrest at the G2/M phase, making it a candidate for further development in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidin derivatives, this compound was tested against clinically relevant strains of bacteria. Results indicated a significant survival rate improvement in treated groups infected with Methicillin-resistant Staphylococcus aureus (MRSA) compared to untreated controls.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound revealed that it significantly inhibited cell growth in breast cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, the compound inhibits the enzyme’s activity, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both chloro and phenyl groups, which contribute to its distinct biological activity and potential as a therapeutic agent. Its ability to inhibit CDK2 selectively makes it a promising candidate for further drug development .

Biological Activity

N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a fused ring structure that contributes to its biological activity. The presence of the dichlorophenyl group is significant as it may enhance the compound's interaction with biological targets.

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidin-7-amine class may exert their effects through various mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, inhibiting their activity. This can lead to altered cellular processes, which is particularly relevant in cancer and microbial infections .
  • Kinase Inhibition : Some studies suggest that these compounds may inhibit serine/threonine kinases, which are crucial in various signaling pathways. For instance, inhibition of kinases such as haspin and Nek11 has been noted .

Antimicrobial Activity

A significant focus of research has been on the antimicrobial properties of this compound:

  • In vitro Studies : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity, with some derivatives outperforming traditional antibiotics .
CompoundTarget BacteriaMIC (µM)
This compoundS. aureus1.88
This compoundP. aeruginosa2.33

Anticancer Activity

The compound also exhibits potential anticancer properties:

  • Cell Line Studies : In vitro tests on various cancer cell lines have demonstrated antiproliferative effects. For example, certain derivatives have shown effectiveness against lung and breast cancer cells with IC50 values indicating significant cytotoxicity .
Cell LineIC50 (µM)
Lung Cancer Cells10.2
Breast Cancer Cells15.6

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidin derivatives, this compound was tested against clinically relevant strains of bacteria. The results indicated a survival rate improvement in treated groups infected with MRSA when compared to untreated controls.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound revealed that it significantly inhibited cell growth in breast cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Properties

Molecular Formula

C19H14Cl2N4

Molecular Weight

369.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H14Cl2N4/c1-12-7-18(24-16-9-14(20)8-15(21)10-16)25-19(23-12)17(11-22-25)13-5-3-2-4-6-13/h2-11,24H,1H3

InChI Key

QPJLJHYFKLUSFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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